molecular formula C6H7N5O B13095819 5-Amino-6-imino-1-methoxy-1,6-dihydropyrimidine-4-carbonitrile

5-Amino-6-imino-1-methoxy-1,6-dihydropyrimidine-4-carbonitrile

Cat. No.: B13095819
M. Wt: 165.15 g/mol
InChI Key: GRXCPYAKOOIUNZ-UHFFFAOYSA-N
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Description

5-Amino-6-imino-1-methoxy-1,6-dihydropyrimidine-4-carbonitrile is a heterocyclic compound belonging to the pyrimidine family Pyrimidines are a class of organic compounds characterized by a six-membered ring structure containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-6-imino-1-methoxy-1,6-dihydropyrimidine-4-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the Biginelli condensation reaction, which is a three-component reaction involving an aldehyde, a β-keto ester, and urea or thiourea. The reaction conditions often include acidic catalysts and solvents like ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Amino-6-imino-1-methoxy-1,6-dihydropyrimidine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydropyrimidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at various positions on the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-4,6-dione derivatives, while substitution reactions can produce a variety of substituted pyrimidines with different functional groups.

Scientific Research Applications

5-Amino-6-imino-1-methoxy-1,6-dihydropyrimidine-4-carbonitrile has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-Amino-6-imino-1-methoxy-1,6-dihydropyrimidine-4-carbonitrile involves its interaction with specific molecular targets. In biological systems, it may inhibit key enzymes or interfere with nucleic acid synthesis, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets are still under investigation, but it is believed to interact with proteins and enzymes involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-Oxo-5-cyano thiouracil derivatives: These compounds share a similar pyrimidine core and exhibit comparable biological activities.

    1,6-Dihydropyrimidine derivatives: These compounds are structurally related and have been studied for their pharmacological properties.

Uniqueness

What sets 5-Amino-6-imino-1-methoxy-1,6-dihydropyrimidine-4-carbonitrile apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy group and imino functionality provide additional sites for chemical modification, making it a versatile compound for various applications.

Properties

Molecular Formula

C6H7N5O

Molecular Weight

165.15 g/mol

IUPAC Name

5-amino-6-imino-1-methoxypyrimidine-4-carbonitrile

InChI

InChI=1S/C6H7N5O/c1-12-11-3-10-4(2-7)5(8)6(11)9/h3,9H,8H2,1H3

InChI Key

GRXCPYAKOOIUNZ-UHFFFAOYSA-N

Canonical SMILES

CON1C=NC(=C(C1=N)N)C#N

Origin of Product

United States

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